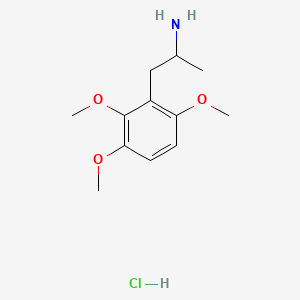

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride

Übersicht

Beschreibung

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride is a versatile chemical compound with extensive scientific applications. It is known for its diverse properties, making it a valuable tool in cutting-edge research, particularly in drug synthesis and neuroscience studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild and functional group tolerant reaction conditions, as well as the relatively stable and environmentally benign nature of the organoboron reagents used .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis processes that ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer, but they generally adhere to stringent quality control standards to ensure the consistency and reliability of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is employed in studies involving neurotransmitter analogs and receptor binding.

Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism by which 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride include:

- 2,4,6-Trimethoxy-alpha-methyl-benzeneethanamine

- 2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine

- 2,3,6-Trimethoxy-beta-methyl-benzeneethanamine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of methoxy groups and its specific binding affinity to certain receptors. This makes it particularly valuable in neuroscience research and drug development.

Biologische Aktivität

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride is a compound of significant interest in the fields of chemistry and pharmacology due to its biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of three methoxy groups and an alpha-methyl group attached to a benzeneethanamine backbone. Its molecular formula is C12H17NO3·HCl, with a molecular weight of approximately 265.73 g/mol. The presence of methoxy groups influences its solubility and biological interactions.

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine acts primarily as a nicotinic acetylcholine receptor (nAChR) agonist. This interaction leads to continuous stimulation of the receptor, which can cause paralysis in insect models, making it a candidate for insecticidal applications. Additionally, its structural similarities to other psychoactive compounds suggest potential interactions with various neurotransmitter systems in mammals.

Insecticidal Properties

Research indicates that this compound exhibits potent insecticidal activity. It targets the nervous systems of insects by binding to nAChRs, resulting in overstimulation and subsequent paralysis. This property has been leveraged in agricultural settings to control pest populations effectively.

Potential Therapeutic Applications

There is ongoing exploration into the therapeutic potential of 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine in treating neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may have applications in managing conditions such as ADHD or other cognitive disorders by influencing dopamine and norepinephrine levels .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Insect Model Study | Demonstrated significant paralysis in treated insects within 30 minutes | Supports potential use as an insecticide |

| Neuropharmacological Assessment | Showed modulation of dopamine release in vitro | Indicates possible therapeutic effects on mood disorders |

| Toxicological Evaluation | Low acute toxicity observed in mammalian models | Suggests safety for potential therapeutic use at controlled doses |

Safety and Toxicity

While 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine shows promise for various applications, safety evaluations are crucial. Studies have indicated low acute toxicity levels in mammalian models; however, long-term effects remain to be fully characterized. Regulatory assessments are ongoing to ensure safe usage parameters in both agricultural and pharmaceutical contexts .

Eigenschaften

IUPAC Name |

1-(2,3,6-trimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4;/h5-6,8H,7,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJMDJMJBHVIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1OC)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345649 | |

| Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-75-2 | |

| Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-5 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JRY42TUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.